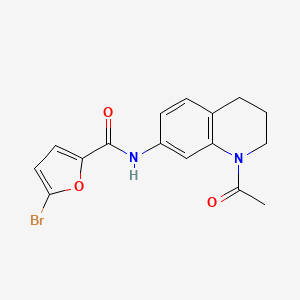

N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-5-bromofuran-2-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-5-bromofuran-2-carboxamide is a synthetic organic compound that belongs to the class of quinoline derivatives

Vorbereitungsmethoden

The synthesis of N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-5-bromofuran-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the tetrahydroquinoline core: This can be achieved through the Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine to form the tetrahydroquinoline ring.

Acetylation: The tetrahydroquinoline intermediate is then acetylated using acetic anhydride in the presence of a base such as pyridine.

Bromination: The furan ring is brominated using bromine or N-bromosuccinimide (NBS) in an appropriate solvent like dichloromethane.

Amidation: Finally, the brominated furan is coupled with the acetylated tetrahydroquinoline through an amidation reaction using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

Analyse Chemischer Reaktionen

N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-5-bromofuran-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.

Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the carbonyl groups to alcohols.

Substitution: The bromine atom on the furan ring can be substituted with nucleophiles such as amines or thiols, leading to the formation of new derivatives.

Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Wissenschaftliche Forschungsanwendungen

N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-5-bromofuran-2-carboxamide has several scientific research applications:

Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.

Material Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

Wirkmechanismus

The mechanism of action of N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-5-bromofuran-2-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors involved in inflammatory pathways, thereby exerting its anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-5-bromofuran-2-carboxamide can be compared with other quinoline derivatives such as:

N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-2,6-difluorobenzamide: This compound has similar structural features but differs in the substitution pattern on the benzamide ring.

N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)cyclohexanecarboxamide: This derivative has a cyclohexane ring instead of a furan ring, leading to different chemical and biological properties.

N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-methyl-4-nitrobenzamide: This compound contains a nitro group, which can significantly alter its reactivity and biological activity.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.

Biologische Aktivität

N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-5-bromofuran-2-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound is characterized by the following molecular formula:

It features a tetrahydroquinoline core, which is known for its versatility in biological applications. The presence of the bromine atom and the furan ring contributes to its unique chemical reactivity and biological interactions.

Antibacterial Properties

Research indicates that derivatives of tetrahydroquinoline compounds, including this compound, exhibit antibacterial activity against various strains of bacteria. Notably, studies have shown efficacy against Methicillin-resistant Staphylococcus aureus (MRSA) and Staphylococcus epidermidis. The mechanism appears to involve inhibition of bacterial cell wall synthesis and disruption of membrane integrity .

Antiviral Potential

Recent investigations have highlighted the antiviral properties of related tetrahydroquinoline compounds against coronaviruses. A study demonstrated that certain derivatives could inhibit viral replication effectively. The compound's structure allows it to interfere with viral entry or replication processes, although specific mechanisms for this compound remain to be elucidated .

Kinase Inhibition

This compound has been identified as a potential kinase inhibitor . Kinases play crucial roles in signaling pathways that regulate cell growth and proliferation. Inhibition of specific kinases may provide therapeutic benefits in cancer treatment by blocking pathways that lead to tumor growth .

Case Studies and Experimental Data

A selection of studies assessing the biological activity of related compounds is summarized below:

The biological activity of this compound can be attributed to several mechanisms:

- Cell Wall Disruption : The compound may interfere with bacterial cell wall synthesis.

- Viral Replication Interference : It potentially blocks viral entry or replication.

- Kinase Pathway Modulation : By inhibiting specific kinases, it can alter cellular signaling pathways critical for tumor growth.

Future Directions

Further research is warranted to fully understand the pharmacodynamics and pharmacokinetics of this compound. Key areas for future investigation include:

- In vivo Studies : To assess therapeutic efficacy and safety profiles.

- Mechanistic Studies : To elucidate specific pathways affected by the compound.

- Structure-Activity Relationship (SAR) Analysis : To optimize the chemical structure for enhanced potency and selectivity.

Eigenschaften

IUPAC Name |

N-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-5-bromofuran-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15BrN2O3/c1-10(20)19-8-2-3-11-4-5-12(9-13(11)19)18-16(21)14-6-7-15(17)22-14/h4-7,9H,2-3,8H2,1H3,(H,18,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILPKEBKYPIJRJV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C3=CC=C(O3)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15BrN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.